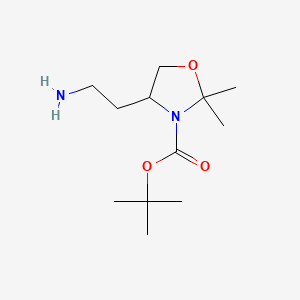

tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Description

tert-Butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2,2-dimethyl oxazolidine ring, and a 2-aminoethyl substituent at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide and sphingolipid analogue preparation, where its Boc group ensures amine protection during multi-step reactions . Its synthesis typically involves reductive amination or hydrogenolysis of precursors like tert-butyl (4S)-4-(1-{[(benzyloxy)carbonyl]amino}-3-ethoxy-3-oxopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, followed by palladium-catalyzed hydrogenation to deprotect the amine .

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYWFULJVQUSDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of 2-aminoethylamine with a suitable derivative of 2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality.

Types of Reactions:

Oxidation: The aminoethyl group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines and alcohols can be used, often with the aid of a strong base.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted oxazolidines.

Scientific Research Applications

Chemical Applications

Synthesis Precursor

This compound serves as a precursor in the synthesis of complex organic molecules. Its oxazolidine ring structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. It can undergo reactions such as oxidation and reduction, facilitating the formation of new compounds with potential applications in pharmaceuticals and materials science.

Reactivity and Functionalization

The presence of the aminoethyl side chain enables tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate to participate in substitution reactions. This property can be exploited for the functionalization of other molecules, expanding its utility in chemical synthesis.

Biological Applications

Biochemical Probes

Research has indicated that this compound exhibits biological activity, particularly in its interactions with enzymes and proteins. It is being investigated as a potential biochemical probe, which can help elucidate enzyme mechanisms or serve as a lead compound for drug development.

Drug Development

Due to its ability to modulate biological pathways, this compound is considered a candidate for therapeutic applications. Studies are ongoing to explore its efficacy against various diseases by targeting specific molecular pathways involved in disease progression.

Medical Applications

Therapeutic Potential

In medical research, this compound is being evaluated for its therapeutic applications. Its structural features may allow it to influence cellular functions and metabolic pathways, making it a candidate for the development of novel therapeutic agents .

Drug Formulation

The stability and reactivity of this compound make it suitable for use in drug formulations. Its ability to enhance drug solubility and bioavailability is being studied to improve the efficacy of existing drugs.

Industrial Applications

Specialty Chemicals

Industrially, this compound is utilized in the formulation of specialty chemicals. Its unique properties allow it to be used in coatings, adhesives, and polymer synthesis. The stability of the tert-butyl group contributes to the durability of products made with this compound .

Advanced Materials

The incorporation of this compound into advanced materials research is also noteworthy. Its potential for enhancing the mechanical properties of polymers is under investigation .

Case Studies and Research Findings

Research studies have documented various findings regarding the applications of this compound:

- Study on Enzyme Interactions: A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.

- Drug Formulation Research: Investigations into drug formulations revealed that incorporating this compound enhanced the solubility and absorption rates of poorly soluble drugs.

- Material Science Applications: Research has shown that polymers modified with this compound exhibited improved mechanical properties compared to unmodified counterparts.

These findings highlight the versatility and potential of this compound across multiple domains.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogues:

Physicochemical Properties

- Solubility: The aminoethyl group enhances aqueous solubility compared to lipophilic derivatives (e.g., fluorinated alkenyl chains) .

- Stability : Boc protection is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), whereas phthalimide derivatives require hydrazine for deprotection .

- Stereochemical Control : Chiral oxazolidine cores (e.g., (4R)- or (4S)-configurations) are critical for asymmetric synthesis, as seen in sphingosine analogues () .

Key Research Findings

- Reactivity: The aminoethyl group undergoes efficient coupling with carboxylic acids or activated esters, outperforming carbamoyl or phthalimide-protected analogues in reaction rates .

- Stereoselectivity: Chiral oxazolidines with (4S)-configurations (e.g., compound 9 in ) are preferred for synthesizing enantiopure β-amino acids .

- Catalytic Efficiency : Cross-metathesis reactions for fluorinated derivatives require Hoveyda-Grubbs catalysts, achieving moderate yields (46%) due to steric hindrance .

Biological Activity

Tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and implications for therapeutic applications.

- Chemical Formula : C₁₂H₂₁N₁O₄

- Molecular Weight : 243.3 g/mol

- CAS Number : 147959-19-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions for yield and purity.

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | DMSO with dichloromethane at -78°C | 100% |

| 2 | Stirring at room temperature after cooling | Variable |

Research has indicated that compounds similar to this compound may act as inhibitors of specific enzymes. For instance, studies on related oxazolidine derivatives suggest their role as inhibitors of CTP synthetase (CTPS), which is crucial for nucleotide synthesis and cellular proliferation .

Antimicrobial Activity

Preliminary evaluations have demonstrated that oxazolidine derivatives exhibit varying degrees of antimicrobial activity. In particular, the anti-trypanosomal properties have been highlighted in studies where structural modifications enhanced potency without increasing toxicity towards mammalian cells .

Case Studies

- CTPS Inhibition : A study demonstrated that certain oxazolidine derivatives showed a significant increase in inhibitory potency against CTPS from Trypanosoma brucei, with some compounds exhibiting IC50 values as low as 0.043 μM .

- Antitrypanosomal Activity : Another investigation revealed that modifications to the oxazolidine structure could lead to a twelve-fold increase in anti-trypanosomal activity compared to baseline compounds .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of oxazolidine derivatives. The presence of specific functional groups has been correlated with enhanced biological activity:

| Compound | Functional Group | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 1 | Chlorine at C-3 | 0.12 | High |

| Compound 2 | Methoxy at C-3 | >500 | Low |

| Compound 3 | Dimethylamine at C-3 | 29.8 | Moderate |

The data indicate that the nature of substituents significantly influences biological efficacy.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate?

- Methodological Answer : Synthesis optimization often involves selecting catalysts and controlling reaction conditions. For example, Hoveyda-Grubbs catalysts enable cross-metathesis reactions in anhydrous CH₂Cl₂ at 70°C, yielding stereoisomer mixtures (46% yield after purification via flash chromatography) . Alternatively, tert-butyl oxazolidine derivatives can be synthesized using NaBH₄/NaB(OAc)₃H in THF for reductive steps, with diastereoisomer separation (85:15 ratio) requiring careful solvent selection . Basic protocols should prioritize inert atmospheres (e.g., N₂), temperature control (0–20°C), and purification via column chromatography with ether/hexane gradients .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are indispensable. For example, ¹H NMR can resolve stereoisomers by analyzing coupling constants in oxazolidine ring protons, while MS confirms molecular weight (e.g., m/z 258.36 for C₁₃H₂₆N₂O₃) . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures batch consistency, particularly for biological studies . Polarimetry or chiral chromatography may further validate stereochemical integrity in enantiomerically pure samples .

Advanced Research Questions

Q. How can stereoselectivity challenges be addressed during the synthesis of tert-butyl oxazolidine derivatives?

- Methodological Answer : Stereoselectivity hinges on chiral auxiliaries and reaction kinetics. For instance, (S)- or (R)-configured starting materials (e.g., tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate) direct asymmetric induction, achieving >93% enantiomeric excess via Grignard or Sharpless epoxidation . Diastereomer separation requires fractional crystallization or preparative HPLC, as seen in HCV inhibitor studies where 85:15 diastereomer ratios were resolved . Computational modeling (DFT) can predict transition states to optimize stereochemical outcomes .

Q. What strategies resolve data contradictions between synthetic routes (e.g., yield discrepancies or byproduct formation)?

- Methodological Answer : Contradictions often arise from reagent purity, solvent effects, or catalytic activity. For example, NaB(OAc)₃H may reduce side reactions compared to NaBH₄ in THF . Systematic DOE (Design of Experiments) can isolate variables: e.g., varying catalyst loadings (0.1–5 mol%) or temperatures (25–70°C) to map optimal conditions . LC-MS tracking of intermediates identifies byproducts (e.g., over-reduced amines), guiding protocol refinements .

Q. How can researchers evaluate the biological activity of tert-butyl oxazolidine derivatives in antiviral studies?

- Methodological Answer : Biological evaluation typically involves in vitro assays. For HCV RNA inhibition, compounds are tested in replicon systems at concentrations ranging from 1–100 µM, with IC₅₀ values calculated via RT-qPCR . Dose-response curves and cytotoxicity assays (e.g., MTT on HepG2 cells) differentiate selective activity. Structural analogs (e.g., SPHK1 inhibitors) highlight the importance of substituent effects; tert-butyl groups enhance metabolic stability, while aminoethyl sidechains improve target binding .

Q. What are best practices for handling and stabilizing this compound under laboratory conditions?

- Methodological Answer : Stability is maximized by storing the compound at –20°C in anhydrous DMSO or sealed containers to prevent hydrolysis of the oxazolidine ring . For hygroscopic batches, lyophilization or molecular sieves are recommended. Safety protocols include PPE (gloves, goggles) and immediate rinsing with water for skin/eye contact, as per SDS guidelines .

Q. How can impurity profiles be characterized and minimized during scale-up?

- Methodological Answer : Impurities (e.g., tert-butyl carbamate byproducts) are identified via LC-MS/MS and quantified against reference standards . Process optimization includes quenching reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO₃ and employing scavenger resins . For example, residual thionyl chloride in benzoyl chloride synthesis is removed via toluene azeotrope evaporation .

Q. Tables for Key Data

| Analytical Characterization | Technique | Key Data |

|---|---|---|

| Stereochemical confirmation | ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H, t-Bu) |

| Purity assessment | HPLC (C18 column, MeCN/H₂O gradient) | Retention time: 8.2 min |

| Molecular weight verification | ESI-MS | [M+H]⁺ m/z 259.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.